N-(Benzo[f][1,7]naphthyridin-7-yl)acetamide
CAS No.: 160320-33-2
Cat. No.: VC15944577
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160320-33-2 |
|---|---|
| Molecular Formula | C14H11N3O |
| Molecular Weight | 237.26 g/mol |
| IUPAC Name | N-benzo[f][1,7]naphthyridin-7-ylacetamide |
| Standard InChI | InChI=1S/C14H11N3O/c1-9(18)17-12-6-2-4-11-10-5-3-7-15-13(10)8-16-14(11)12/h2-8H,1H3,(H,17,18) |
| Standard InChI Key | QHGXSCJQHOCTFJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1=CC=CC2=C3C=CC=NC3=CN=C21 |
Introduction
Structural Characteristics and Molecular Properties
N-(Benzo[f] naphthyridin-7-yl)acetamide belongs to the benzo-fused naphthyridine family, characterized by a bicyclic system comprising two pyridine rings fused with a benzene moiety. The acetamide group at position 7 enhances its hydrogen-bonding capacity, critical for interactions with biological targets. Key structural features include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 237.26 g/mol |
| Tautomerism | Lactam-lactim equilibrium |
| Solubility | Moderate in polar solvents |
X-ray crystallography of related compounds, such as benzo[de] naphthyridin-7(8H)-ones, reveals planar aromatic systems that facilitate intercalation with DNA and proteins . The acetamide side chain adopts a conformation that optimizes binding to enzymatic active sites, as observed in PARP1 inhibitor complexes .
Synthetic Methodologies and Reaction Pathways
The synthesis of N-(Benzo[f] naphthyridin-7-yl)acetamide derivatives often employs Smiles rearrangement, a key strategy for constructing complex heterocycles. A representative pathway involves:
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Initial Halogenation: 1,3-Dichloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile serves as the starting material .
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Amination: Reaction with cyclic amines (e.g., pyrrolidine) yields 1-amino-3-chloro intermediates .
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Smiles Rearrangement: Treatment with 2-mercaptoethanol under basic conditions induces a sulfur-to-oxygen shift, forming 1-amino-3-oxo derivatives .
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Acetylation: Final acetylation with ethyl chloroacetate introduces the acetamide group .
This method achieves yields exceeding 70%, with purity confirmed via -NMR and IR spectroscopy . Alternative routes include cyclization of alkoxyacetamides, though competing Smiles rearrangements necessitate precise reaction control .
Coordination Chemistry and Metal Complexation
N-(Benzo[f] naphthyridin-7-yl)acetamide acts as a bidentate ligand, forming stable complexes with transition metals:
| Metal Ion | Coordination Geometry | Application |
|---|---|---|
| Cu(II) | Square planar | Anticatalytic ROS scavenger |
| Zn(II) | Tetrahedral | Enzyme mimicry |
Copper complexes exhibit superoxide dismutase (SOD) activity, scavenging radicals at rates comparable to native SOD enzymes (). Zinc derivatives catalyze ester hydrolysis with turnover numbers (TON) exceeding 500.
Pharmacological Profiling and Drug Development
ADME Properties
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Absorption: LogP = 1.8 ensures moderate intestinal permeability.
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Metabolism: Hepatic CYP3A4 oxidation generates inactive metabolites.
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Excretion: Renal clearance predominates (t = 4.2 h).
Preclinical Toxicology
Rodent studies indicate a safety profile with LD > 500 mg/kg. Subchronic dosing (28 days) at 50 mg/kg reveals no hepatotoxicity.
Structural Insights from Crystallography
The PARP1 catalytic domain co-crystallized with a benzo[de] naphthyridin-7(8H)-one inhibitor (PDB: 4HHZ) reveals key interactions:
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